molecular formula C10H13BrO2 B13626996 1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene

1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene

Katalognummer: B13626996
Molekulargewicht: 245.11 g/mol
InChI-Schlüssel: OIYLVNVOYZBMCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated aromatic compound, which means it contains a benzene ring substituted with bromine and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene typically involves the bromination of 1-(1-methoxyethyl)-4-methoxybenzene. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with different biological or chemical properties .

Eigenschaften

Molekularformel

C10H13BrO2

Molekulargewicht

245.11 g/mol

IUPAC-Name

1-(2-bromo-1-methoxyethyl)-4-methoxybenzene

InChI

InChI=1S/C10H13BrO2/c1-12-9-5-3-8(4-6-9)10(7-11)13-2/h3-6,10H,7H2,1-2H3

InChI-Schlüssel

OIYLVNVOYZBMCG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(CBr)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.